molecular formula C13H18O3 B8403088 Ethyl 2-(4-n-propoxyphenyl)acetate

Ethyl 2-(4-n-propoxyphenyl)acetate

Cat. No. B8403088
M. Wt: 222.28 g/mol
InChI Key: WPDHTKJCJJCOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-n-propoxyphenyl)acetate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 2-(4-n-propoxyphenyl)acetate

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-(4-propoxyphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-3-9-16-12-7-5-11(6-8-12)10-13(14)15-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

WPDHTKJCJJCOAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-n-propoxytoluene (1.8 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 88 mg ethyl 2-(4-n-propoxyphenyl)acetate was obtained by column chromatography, in a yield of 79%. 1HNMR (400 MHz, CDCl3) δ 1.00 (t, J=7.6 Hz, 3H), 1.23 (t, J=7.2 Hz, 3H), 1.75-1.84 (m, 2H), 3.54 (s, 2H), 3.88 (t, J=6.4 Hz, 2H), 4.11 (q, J=7.2 Hz, 2H), 6.83-6.87 (m, 2H), 7.16-7.20 (m, 2H); 13CNMR (100 MHz, CDCl3) δ 10.5, 14.2, 22.6, 40.6, 60.8, 69.5, 114.6, 126.0, 130.2, 158.2, 171.9; HRMS (ESI) calcd. for C13H18NaO3 [M+Na]: 245.1148. found: 245.1157. The ethyl 2-(4-n-propoxyphenyl)acetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 73 mg product 2-(4-n-propoxyphenyl)acetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 95%.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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